2-(Carboxymethyl)-5-iodobenzoic acid
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H7IO4 |
|---|---|
Molecular Weight |
306.05 g/mol |
IUPAC Name |
2-(carboxymethyl)-5-iodobenzoic acid |
InChI |
InChI=1S/C9H7IO4/c10-6-2-1-5(3-8(11)12)7(4-6)9(13)14/h1-2,4H,3H2,(H,11,12)(H,13,14) |
InChI Key |
MLOZRUIGTDCKPA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1I)C(=O)O)CC(=O)O |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 2 Carboxymethyl 5 Iodobenzoic Acid and Its Analogs
Strategies for Constructing the Carboxymethyl Moiety
The introduction of a carboxymethyl group, specifically as a (carboxymethyl)amino substituent at the 2-position of the benzoic acid ring, is a key structural feature. Several synthetic strategies have been developed to achieve this transformation efficiently.
Condensation Reactions Involving Haloacetic Acids and Amino Benzoic Acid Precursors
A primary method for forging the N-C bond of the carboxymethyl group is through the condensation of an aminobenzoic acid with a haloacetic acid or its ester derivative. This nucleophilic substitution reaction is a direct and versatile approach. The reaction typically involves the N-alkylation of an anthranilic acid derivative with a haloacetate, such as ethyl chloroacetate (B1199739), followed by hydrolysis of the resulting ester to yield the desired carboxylic acid.
For instance, the synthesis of N-carboxymethylene-4-chloro-anthranilic acid has been achieved by reacting 2,4-dichlorobenzoic acid with glycine (B1666218) in the presence of a copper catalyst. A similar strategy can be envisioned for the synthesis of 2-((carboxymethyl)amino)-5-iodobenzoic acid, starting from 2-amino-5-iodobenzoic acid and a haloacetic acid. The use of a base is crucial to deprotonate the amino group, enhancing its nucleophilicity.
Key parameters for a successful condensation reaction include the choice of solvent, base, and reaction temperature. Polar aprotic solvents are often employed to facilitate the dissolution of the reactants. The selection of the base, ranging from inorganic carbonates to organic amines, can influence the reaction rate and yield.
A general scheme for this condensation is as follows:
2-amino-5-iodobenzoic acid + ClCH₂COOH → 2-((carboxymethyl)amino)-5-iodobenzoic acid + HCl
This reaction provides a straightforward route to the target molecule, leveraging commercially available starting materials.
Reductive Amination Approaches in the Synthesis of Substituted 2-[(Carboxymethyl)amino]benzoic Acids
Reductive amination offers an alternative pathway for the construction of the carboxymethylamino side chain. This two-step, one-pot process involves the reaction of an amino group with a carbonyl compound to form an imine intermediate, which is then reduced in situ to the corresponding amine. In the context of synthesizing 2-[(carboxymethyl)amino]benzoic acids, this would typically involve the reaction of an aminobenzoic acid with glyoxylic acid.
The initial reaction between the amine and the aldehyde of glyoxylic acid forms a Schiff base (imine). A variety of reducing agents can be employed for the subsequent reduction, with sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) being common choices due to their selectivity for the imine over the carbonyl group of the starting material.
2-amino-5-iodobenzoic acid + OHC-COOH → [Imine Intermediate] --(Reduction)→ 2-((carboxymethyl)amino)-5-iodobenzoic acid
This methodology is particularly useful when direct alkylation with haloacetic acids leads to side products or low yields. The reaction conditions are generally mild, making it compatible with a range of functional groups.
Hydrolysis of Ester Intermediates in Carboxymethyl Benzoic Acid Synthesis
In many synthetic routes, the carboxymethyl group is introduced in a protected form, typically as an ester (e.g., methyl or ethyl ester), to avoid unwanted side reactions of the carboxylic acid functionality. The final step in these syntheses is the deprotection of the ester to reveal the free carboxylic acid. This is most commonly achieved through hydrolysis.
Ester hydrolysis can be performed under either acidic or basic conditions. Basic hydrolysis, often referred to as saponification, is frequently employed and typically involves heating the ester with an aqueous solution of a strong base, such as sodium hydroxide (B78521) or potassium hydroxide. The reaction proceeds via nucleophilic acyl substitution to yield the carboxylate salt, which is then protonated in a separate acidic workup step to afford the final carboxylic acid.
For example, a synthetic sequence might involve the initial condensation of 2-amino-5-iodobenzoic acid with ethyl chloroacetate to form ethyl 2-((carboxymethyl)amino)-5-iodobenzoate. This intermediate would then be subjected to basic hydrolysis to yield 2-((carboxymethyl)amino)-5-iodobenzoic acid.
The choice between acidic and basic hydrolysis depends on the stability of other functional groups present in the molecule. Basic hydrolysis is often preferred due to its generally faster reaction rates and irreversible nature.
Regioselective Iodination Techniques for Aromatic Systems
The introduction of an iodine atom at a specific position on the aromatic ring is a crucial step in the synthesis of 2-(carboxymethyl)-5-iodobenzoic acid. The directing effects of the substituents already present on the benzene (B151609) ring play a significant role in determining the regiochemical outcome of the iodination reaction.
Exploration of Electrophilic Aromatic Iodination Strategies
Electrophilic aromatic substitution is a fundamental method for the iodination of arenes. For substrates such as 2-(carboxymethylamino)benzoic acid, the amino and carboxyl groups are ortho, para-directing and meta-directing, respectively. The powerful activating and ortho, para-directing nature of the amino group typically governs the position of iodination.
Various iodinating reagents can be employed in electrophilic aromatic iodination. A common method involves the use of molecular iodine (I₂) in the presence of an oxidizing agent, such as nitric acid, hydrogen peroxide, or periodic acid. The oxidizing agent converts molecular iodine into a more potent electrophilic species, such as the iodonium (B1229267) ion (I⁺).
Another widely used reagent is N-iodosuccinimide (NIS), which serves as a source of electrophilic iodine. The reactivity of NIS can be enhanced by the addition of a catalytic amount of a strong acid, such as trifluoroacetic acid. This combination allows for the efficient and regioselective iodination of activated aromatic compounds under mild conditions.
The iodination of anthranilic acid (2-aminobenzoic acid) has been shown to yield 2-amino-5-iodobenzoic acid, demonstrating the directing effect of the amino group to the para position. google.comgoogle.com
Table 1: Electrophilic Iodination of 2-Aminobenzoic Acid
| Iodinating Agent | Oxidizing Agent/Catalyst | Solvent | Yield (%) | Reference |
|---|---|---|---|---|
| I₂ | H₂O₂ | Acetic Acid | High | google.com |
| I₂ | KOH | Water | 72.2 | google.com |
Transition Metal-Catalyzed Ortho-Iodination Methodologies
In recent years, transition metal-catalyzed C-H activation has emerged as a powerful tool for the regioselective functionalization of aromatic rings. For the synthesis of specific isomers that are not readily accessible through classical electrophilic substitution, these methods are invaluable. The carboxyl group of benzoic acid can act as a directing group, guiding the metal catalyst to functionalize the ortho C-H bond.
Iridium and palladium are two of the most effective metals for catalyzing the ortho-iodination of benzoic acids. Iridium complexes, such as [Cp*IrCl₂]₂, have been shown to catalyze the ortho-iodination of a wide range of benzoic acids with high selectivity. acs.orgnih.gov These reactions often proceed under mild conditions and tolerate a variety of functional groups. One notable advantage is the ability to achieve selective mono-iodination even when two ortho positions are available. d-nb.info
Palladium-catalyzed methods have also been developed for the ortho-iodination of benzoic acids. These reactions typically employ a palladium(II) catalyst and an iodine source such as molecular iodine or N-iodosuccinimide. The presence of a directing group, in this case, the carboxylic acid, is essential for the high regioselectivity observed. nih.govresearchgate.net
Table 2: Transition Metal-Catalyzed Ortho-Iodination of Benzoic Acid Derivatives
| Catalyst | Iodine Source | Directing Group | Key Features | Reference |
|---|---|---|---|---|
| [Cp*IrCl₂]₂ | NIS | Carboxylic Acid | High ortho-selectivity, mild conditions, additive-free | acs.org |
| Pd(OAc)₂ | I₂ | Amide | Compatible with various heterocycles | nih.gov |
| Ir(III) complex | NIS | Carboxylic Acid | Selective mono-iodination of unbiased C-H bonds | nih.govd-nb.info |
| Pd(II) | KI | Carboxylic Acid | Aqueous media | researchgate.net |
These advanced catalytic systems provide a powerful means to control the regiochemistry of iodination, enabling the synthesis of specifically substituted benzoic acid derivatives that would be challenging to obtain through traditional methods.
Diazotization and Iodide Displacement Reactions for 2-Iodobenzoic Acid Precursors
The synthesis of 2-iodobenzoic acid, a crucial precursor for more complex molecules like this compound, is frequently accomplished through a classic synthetic route known as the Sandmeyer reaction. wikipedia.orgchemistry-online.com This versatile method allows for the replacement of an amino group on an aromatic ring with a variety of substituents, including iodine. chemistry-online.com The process begins with the diazotization of an amino-substituted benzoic acid, most commonly 2-aminobenzoic acid (anthranilic acid). wikipedia.orgchemistry-online.com
In the first step, the amino group of anthranilic acid is converted into a diazonium salt. texiumchem.com This is typically achieved by treating the anthranilic acid with nitrous acid (HNO₂), which is generated in situ from the reaction of sodium nitrite (B80452) (NaNO₂) with a strong mineral acid, such as hydrochloric acid (HCl), at low temperatures (usually in an ice bath). chemistry-online.comtexiumchem.com The resulting diazonium salt is highly reactive and serves as an excellent leaving group. chegg.com
The second step involves the displacement of the diazonium group with iodide. texiumchem.com A solution of potassium iodide (KI) is added to the diazonium salt solution. chemistry-online.comtexiumchem.com This causes the diazonium ion (N₂⁺) to be replaced by an iodine atom, liberating nitrogen gas in the process. texiumchem.com The reaction mixture is often gently warmed to facilitate the completion of the reaction. chemistry-online.com
Following the reaction, any excess elemental iodine can be reduced by adding a quenching agent like sodium metabisulfite (B1197395) or sodium thiosulfate. texiumchem.comsciencemadness.org The crude 2-iodobenzoic acid product, which precipitates from the solution, is then collected via filtration and can be purified by recrystallization, typically from ethanol (B145695) and water, to yield the final product. texiumchem.comsciencemadness.org This well-established, multi-step synthesis is a fundamental procedure in organic chemistry for preparing iodinated aromatic carboxylic acids. wikipedia.org
| Step | Reagents | Purpose |
| 1. Diazotization | 2-Aminobenzoic acid, Sodium Nitrite (NaNO₂), Hydrochloric Acid (HCl) | Formation of the diazonium salt from the aromatic amine. chemistry-online.comtexiumchem.com |
| 2. Iodide Displacement | Potassium Iodide (KI) | Replacement of the diazonium group with an iodine atom. chemistry-online.comtexiumchem.com |
| 3. Quenching | Sodium Metabisulfite or Sodium Thiosulfate | Removal of excess elemental iodine from the reaction mixture. texiumchem.comsciencemadness.org |
| 4. Purification | Ethanol, Water | Recrystallization to purify the crude 2-iodobenzoic acid product. sciencemadness.org |
Multi-Component Synthetic Pathways for Functionalized Benzoic Acids
Multi-component reactions (MCRs) represent a highly efficient strategy in synthetic chemistry, allowing for the construction of complex molecules from three or more starting materials in a single step. researchgate.netrsc.org This approach offers significant advantages, including reduced reaction times, minimized waste, and high atom economy, making it a powerful tool for generating libraries of functionalized compounds. researchgate.net Benzoic acid and its derivatives are versatile substrates in MCRs, often serving as key building blocks for the synthesis of various heterocyclic structures. nih.gov
For instance, benzoic acid derivatives can be employed in MCRs to synthesize benzo-fused γ-lactams, such as isoindolinones. nih.gov In one example, a reaction involving a benzoic acid derivative, an amine, and a third component that provides a necessary carbon atom can lead to the formation of the isoindolinone ring system. nih.gov Similarly, ortho-functionalized benzoic acids can be generated in situ and used in transition-metal-free, three-component reactions to produce phthalimides. beilstein-journals.org This type of reaction might involve a 2-(trimethylsilyl)aryl triflate, an isocyanide, and carbon dioxide to build the final heterocyclic product. beilstein-journals.org
The Passerini reaction is another notable MCR where benzoic acid can be a key reactant. nih.gov This reaction typically involves a carboxylic acid, an aldehyde or ketone, and an isocyanide to form an α-acyloxycarboxamide. nih.gov Mechanochemical activation, such as ball milling, has been successfully applied to the Passerini reaction, enabling the synthesis of these derivatives in good yields under solvent-free conditions. nih.gov These examples highlight the utility of MCRs in rapidly assembling complex molecular architectures from simple, readily available benzoic acid precursors, providing a powerful route to analogs of this compound. rsc.orgnih.gov
Implementation of Sustainable and Efficient Synthetic Protocols
Microwave-assisted synthesis has emerged as a significant tool in green chemistry, offering a more efficient and sustainable alternative to conventional heating methods for organic reactions. By utilizing microwave irradiation, this technique can rapidly and uniformly heat reaction mixtures, leading to a dramatic acceleration of reaction rates. ijprdjournal.com This often translates to significantly reduced reaction times, sometimes decreasing from hours to mere minutes, and can also lead to improved product yields and purity. ijprdjournal.comrasayanjournal.co.in
The synthesis of benzoic acid and its derivatives can be greatly enhanced through microwave assistance. For example, the hydrolysis of benzanilide (B160483) to benzoic acid using sulfuric acid can be completed in just 10 minutes under microwave irradiation, a significant improvement over traditional refluxing methods. Similarly, the saponification of methyl benzoate (B1203000) to benzoic acid in an aqueous sodium hydroxide solution takes only about 2.5 minutes with microwave heating, yielding 84% of the product. matanginicollege.ac.in
| Reaction Type | Starting Material | Reagents | Microwave Time | Conventional Time | Yield |
| Hydrolysis | Benzanilide | H₂SO₄ | 10 min | ~30 min | Good |
| Saponification | Methyl Benzoate | aq. NaOH | 2.4 min | N/A | 84% matanginicollege.ac.in |
| Oxidation | Toluene | KMnO₄ | 5 min | 10-12 hr | 40% rasayanjournal.co.inmatanginicollege.ac.in |
| Esterification | Benzoic Acid & n-Propanol | H₂SO₄ | 6 min | N/A | Good rasayanjournal.co.in |
In the pursuit of greener chemical processes, solvent-free and mechanochemical synthesis methods have gained prominence as powerful alternatives to traditional solution-based reactions. omicsonline.orgbohrium.com Mechanochemistry, often utilizing high-speed ball milling, initiates chemical reactions through mechanical force, eliminating the need for bulk solvents. bohrium.com This approach not only reduces hazardous waste but can also enhance reaction efficiency and, in some cases, lead to the formation of products that are inaccessible in solution. bohrium.com
These techniques have been successfully applied to reactions involving benzoic acid derivatives. For example, a solvent-free mechanochemical approach has been developed for amidation, a crucial reaction in pharmaceutical synthesis. omicsonline.org By milling a carboxylic acid (like benzoic acid) with an amine and a coupling agent, high yields of the corresponding amide can be achieved in as little as 30 to 60 minutes without any liquid additives. omicsonline.org Similarly, solvent-free esterification of benzoic acid with various alcohols and phenols can be accomplished at room temperature using ball milling, offering a transition-metal-free and efficient route to ester derivatives. nih.gov
Mechanochemical methods are not limited to simple transformations. The Passerini multi-component reaction, which combines a carboxylic acid, an aldehyde, and an isocyanide, has been effectively performed under solvent-free milling conditions to produce α-acyloxycarboxamide derivatives. nih.gov These solvent-free approaches align with the principles of green chemistry by minimizing environmental impact and offer a practical, scalable alternative for the synthesis of functionalized benzoic acid derivatives. omicsonline.orgnih.gov
Electrosynthesis is re-emerging as a sustainable and powerful tool in modern organic chemistry. frontiersin.org It utilizes electric current as a traceless and clean "reagent" to drive chemical transformations, thereby avoiding the need for stoichiometric chemical oxidants or reductants that generate significant waste. frontiersin.orgresearchgate.net A particularly promising application of this technology is in the synthesis of hypervalent iodine reagents. nih.gov
Hypervalent iodine compounds are versatile and widely used oxidizing agents in organic synthesis. acs.org Traditionally, their preparation requires strong and often hazardous chemical oxidants. scispace.com Electrochemical methods provide a greener alternative by generating these species through the anodic oxidation of simple iodoarenes. scispace.com For instance, 2-iodobenzoic acid is a common precursor for important hypervalent iodine oxidants like IBX (2-iodoxybenzoic acid) and Dess-Martin periodinane. wikipedia.org
The electrochemical generation of hypervalent iodine(III) species can be achieved by oxidizing an iodine(I) precursor at an anode in either a divided or undivided electrochemical cell. scispace.com These electrochemically generated reagents can then be used as powerful mediators for a variety of valuable chemical transformations, including oxidative cyclizations and fluorinations. scispace.com The process can be conducted in-cell, where the substrate is present during electrolysis, or ex-cell, where the hypervalent iodine reagent is generated first and then added to the substrate. researchgate.net This electrochemical approach not only makes the chemistry of hypervalent iodine more sustainable but also provides access to unstable reagents that can be generated and used in situ. researchgate.net
Chemical Reactivity and Mechanistic Investigations of 2 Carboxymethyl 5 Iodobenzoic Acid
Intramolecular Cyclization Pathways and Product Formation
The presence of two carboxylic acid groups, or their derivatives, positioned ortho to each other on the benzene (B151609) ring allows for intramolecular reactions to form fused ring systems. The specific product formed is dependent on the reaction conditions and the modification of the carboxymethyl side chain.
While 2-(carboxymethyl)-5-iodobenzoic acid itself does not directly cyclize to an indole (B1671886), its corresponding amino derivative, 2-((carboxymethyl)amino)-5-iodobenzoic acid, serves as a key precursor for the synthesis of indole-2-carboxylic acid derivatives. This transformation is a variation of classical indole syntheses, involving an intramolecular condensation.
The reaction typically proceeds via the formation of an enolate or enamine from the N-carboxymethyl group, which then attacks the carboxylic acid group on the benzene ring (or its activated form). Subsequent dehydration leads to the formation of the fused pyrrole (B145914) ring characteristic of the indole scaffold. The Fischer indole synthesis, for example, utilizes arylhydrazones and aldehydes or ketones with a Lewis acid catalyst to achieve cyclization. openmedicinalchemistryjournal.com Similarly, electron-donating groups on the benzene ring can enhance the rate of reaction in such cyclizations. openmedicinalchemistryjournal.com The presence of the iodo-substituent at the 5-position is generally maintained throughout the cyclization, yielding a 5-iodo-indole-2-carboxylic acid derivative, a scaffold found in various biologically active molecules. sci-hub.semdpi.comeurjchem.com
Table 1: General Conditions for Indole Synthesis from Anthranilic Acid Derivatives
| Reactants | Catalyst/Conditions | Product Type |
|---|---|---|
| 2-((Carboxymethyl)amino)benzoic acid derivative | Acid catalyst (e.g., PPA, H₂SO₄), Heat | Indole-2-carboxylic acid derivative |
The 2-(carboxymethyl)benzoic acid structure can undergo intramolecular cyclization under acidic conditions to form a benzopyranone framework, specifically a derivative of isochroman-1,3-dione. This reaction is essentially an intramolecular Friedel-Crafts acylation.
The process is typically promoted by strong acids or dehydrating agents, such as polyphosphoric acid (PPA) or sulfuric acid. The acid protonates one of the carboxyl groups, facilitating the loss of a water molecule to form a cyclic acylium ion intermediate. This electrophilic intermediate is then attacked by the electron-rich aromatic ring to close the six-membered lactone ring. The iodine atom at the 5-position is an electron-withdrawing group, which deactivates the ring towards electrophilic substitution; therefore, forcing conditions may be required to achieve efficient cyclization compared to the unsubstituted parent compound. This cyclization pathway is a known strategy for creating polyheterocyclic scaffolds found in biologically active compounds. nih.gov
Role as a Precursor in Hypervalent Iodine Chemistry
Perhaps the most significant application of this compound and its parent compound, 2-iodobenzoic acid, is in the synthesis of cyclic hypervalent iodine reagents. nih.gov These reagents are prized in modern organic synthesis for their mild and selective oxidizing properties, serving as non-toxic alternatives to heavy metal-based oxidants. diva-portal.orgresearchgate.net
The iodine atom in 2-iodobenzoic acid derivatives can be oxidized from the +1 state to higher oxidation states (+3 and +5). The adjacent carboxylic acid group serves as an internal ligand, leading to the formation of stable, cyclic hypervalent iodine compounds. nih.gov
2-Iodosobenzoic Acid (IBA) and derivatives (Iodine(III)) : The oxidation of 2-iodobenzoic acid with a mild oxidizing agent under aqueous conditions can yield 2-iodosobenzoic acid (IBA), a trivalent iodine compound. nih.gov
2-Iodoxybenzoic Acid (IBX) and derivatives (Iodine(V)) : Stronger oxidation of 2-iodobenzoic acid leads to the formation of the pentavalent iodine reagent, 2-iodoxybenzoic acid (IBX). wikipedia.orgorientjchem.org A common and user-friendly method involves treating the starting material with Oxone (potassium peroxymonosulfate) in water at elevated temperatures (e.g., 70-80°C). wikipedia.orgorientjchem.orgbeilstein-journals.org Alternatively, reagents like potassium bromate (B103136) in sulfuric acid can be used. wikipedia.orgchemspider.com IBX is a white, crystalline solid that is notoriously insoluble in most common organic solvents except for DMSO. wikipedia.orgmissouri.edu
Dess-Martin Periodinane (DMP) (Iodine(V)) : While IBX is a powerful oxidant, its poor solubility limits its application. To overcome this, IBX is often converted to the more soluble Dess-Martin Periodinane (DMP). This is achieved by acylating IBX through heating with acetic anhydride, often with a catalytic amount of an acid like p-toluenesulfonic acid. beilstein-journals.orgwikipedia.orgtcichemicals.com DMP is a widely used reagent for the mild oxidation of primary alcohols to aldehydes and secondary alcohols to ketones. tcichemicals.comorganic-chemistry.org
The synthesis pathway starting from a substituted 2-iodobenzoic acid, such as this compound, would be expected to yield the correspondingly substituted IBX and DMP reagents.
Table 2: Synthesis of Key Hypervalent Iodine Reagents from 2-Iodobenzoic Acid
| Starting Material | Reagent(s) | Conditions | Product |
|---|---|---|---|
| 2-Iodobenzoic acid | Oxone (2KHSO₅·KHSO₄·K₂SO₄) | Water, ~70°C, 3h | 2-Iodoxybenzoic acid (IBX) |
| 2-Iodobenzoic acid | Potassium bromate (KBrO₃), Sulfuric acid (H₂SO₄) | Aqueous, < 55°C then ~65°C | 2-Iodoxybenzoic acid (IBX) |
The mechanisms by which hypervalent iodine reagents effect oxidations, particularly the conversion of alcohols to carbonyl compounds, have been the subject of detailed investigation.
The oxidation of an alcohol by IBX or DMP is a multi-step process that avoids the over-oxidation of primary alcohols to carboxylic acids. wikipedia.org
Ligand Exchange : The first step is a rapid and reversible ligand exchange between the alcohol and one of the ligands on the iodine center (a hydroxyl group on IBX or an acetate (B1210297) group on DMP). wikipedia.orgacs.org This forms an alkoxyperiodinane intermediate. wikipedia.orgwikipedia.org
Hypervalent Twist : Computational studies have highlighted the importance of a "hypervalent twist" or pseudorotation. wikipedia.org In the initial intermediate, the alkoxy group is not in the correct orientation for elimination. A conformational rearrangement, the twist, is required to move the oxygen atom into the plane suitable for a five-membered cyclic transition state. wikipedia.org
Reductive Elimination : With the alkoxy group properly oriented, a concerted process occurs where a base (such as acetate released during ligand exchange) abstracts the proton on the alcohol's α-carbon. wikipedia.org This initiates the collapse of the intermediate, leading to the formation of the carbonyl compound, the reduced iodine(III) or iodine(I) species (2-iodosobenzoic acid or its acetate), and a molecule of acetic acid (in the case of DMP). wikipedia.org
Kinetic studies and computational analysis suggest that for many alcohols, the hypervalent twist is the rate-determining step of the oxidation. wikipedia.orgacs.org This mechanism explains why sterically hindered alcohols can sometimes react faster, as steric repulsion between the alcohol's alkyl groups and the ortho-hydrogen of the benziodoxole ring can facilitate the necessary twist. wikipedia.org
Mechanistic Studies of Hypervalent Iodine-Mediated Transformations
Investigation of Kinetic Isotope Effects in Oxidation Reactions
The study of kinetic isotope effects (KIEs) serves as a powerful tool for elucidating the mechanisms of chemical reactions, including the oxidation of aromatic compounds. libretexts.orgyoutube.com A KIE is observed when an atom in a reactant is replaced by one of its heavier isotopes, resulting in a change in the reaction rate. libretexts.org This phenomenon arises primarily from the differences in the zero-point vibrational energies of bonds to different isotopes; a bond to a heavier isotope is stronger and requires more energy to break. pharmacy180.com Consequently, if the bond to the isotopically labeled atom is broken or significantly altered in the rate-determining step of a reaction, a primary KIE will be observed. pharmacy180.com
In the context of oxidation reactions of this compound, a primary KIE would be anticipated if a carbon-hydrogen (C-H) bond is cleaved in the slowest step. This could involve, for example, the oxidation of the benzylic methylene (B1212753) group (-CH2COOH) or the oxidative cleavage of an aromatic C-H bond. The magnitude of the primary KIE, typically expressed as the ratio of rate constants (kH/kD) for the hydrogen- and deuterium-substituted molecules, can provide insight into the transition state of the reaction. For C-H bond cleavage, kH/kD values are typically greater than 2, with values as high as 7 or 8 indicating a symmetric transition state where the hydrogen atom is equally shared between the donor and acceptor. libretexts.org
While specific experimental data on the KIE for the oxidation of this compound are not extensively documented in the literature, investigations on analogous systems provide a framework for prediction. For instance, the oxidation of arachidonic acid by soybean lipoxygenase, which involves a rate-determining hydrogen abstraction step, exhibits very large KIE values (approaching 100 at 25 °C), indicating significant quantum tunneling effects. nih.gov
Table 1: Theoretical Kinetic Isotope Effects in Hypothetical Oxidation Pathways
| Reaction Pathway | Isotopically Labeled Position | Expected Primary KIE (kH/kD) | Mechanistic Implication |
| Benzylic Oxidation | 2-(Carboxydideuteriomethyl)-5-iodobenzoic acid | > 2 | C-D bond cleavage at the methylene group is rate-determining. |
| Aromatic Oxidation | 2-(Carboxymethyl)-5-iodo-[3,4,6-D3]-benzoic acid | > 2 | Aromatic C-D bond cleavage is rate-determining. |
| Decarboxylation | 2-(Carboxymethyl)-5-iodo-[1-13C]-benzoic acid | > 1 (k12C/k13C) | C-C bond cleavage is involved in the rate-determining step. |
Secondary KIEs, where the isotopic substitution is at a position not directly involved in bond breaking, can also provide valuable information about changes in hybridization or the steric environment of the reaction center in the transition state. youtube.com Future mechanistic studies on the oxidation of this compound would benefit from KIE experiments to precisely map the bond-breaking and bond-forming events in the rate-determining step.
Analysis of Substituent Effects on Reactivity and Selectivity
The chemical reactivity and regioselectivity of this compound are profoundly influenced by the electronic and steric properties of its three substituents: the carboxyl group (-COOH), the carboxymethyl group (-CH2COOH), and the iodine atom (-I). These groups modulate the electron density of the aromatic ring and influence the stability of reaction intermediates, thereby dictating the molecule's behavior in various chemical transformations. msu.eduopenstax.org
All three substituents are generally considered electron-withdrawing and thus deactivate the benzene ring towards electrophilic aromatic substitution (EAS) compared to unsubstituted benzene. uci.edulibretexts.org
Carboxyl Group (-COOH): This group is strongly deactivating due to both a negative inductive effect (-I) from the electronegative oxygen atoms and a negative resonance effect (-M) that withdraws pi-electron density from the ring. It is a meta-director in EAS reactions. uci.edulibretexts.org
Carboxymethyl Group (-CH2COOH): This group's influence is primarily due to the inductive effect of the attached carboxyl function, making it electron-withdrawing and deactivating. The intervening methylene group (-CH2-) dampens the resonance effect, so its deactivating nature is less pronounced than a directly attached carboxyl group.
Iodine Atom (-I): As a halogen, iodine exerts a dual electronic effect. It is deactivating due to its strong electron-withdrawing inductive effect (-I). However, it possesses lone pairs of electrons that can be donated to the ring via a positive resonance effect (+M), which directs incoming electrophiles to the ortho and para positions. uci.edulibretexts.org
These substituent effects also impact the acidity of the carboxylic acid moieties. Electron-withdrawing groups stabilize the carboxylate anion formed upon deprotonation, thereby increasing the acidity (lowering the pKa) of the carboxylic acid. libretexts.orglibretexts.org Therefore, both carboxylic acid functions in this compound are expected to be more acidic than benzoic acid itself.
In reactions involving nucleophilic attack on the carboxyl carbons, the electron-withdrawing nature of the ring substituents enhances the electrophilicity of the carbonyl carbon, potentially increasing reactivity towards derivatization. In palladium-catalyzed reactions, the ortho relationship between the carboxyl and carboxymethyl groups can lead to specific chelation effects, influencing selectivity. nih.gov For instance, the carboxylate can act as an effective directing group in C-H activation reactions, guiding functionalization to the adjacent C-H bond. nih.gov
Table 2: Summary of Substituent Effects in this compound
| Substituent | Position | Inductive Effect | Resonance Effect | Overall Effect on Ring Reactivity (EAS) | Directing Effect (EAS) |
| -COOH | 1 | -I (Withdrawing) | -M (Withdrawing) | Deactivating | Meta |
| -CH2COOH | 2 | -I (Withdrawing) | Negligible | Deactivating | Weakly Meta |
| -I | 5 | -I (Withdrawing) | +M (Donating) | Deactivating | Ortho, Para |
Exploration of Ligand Exchange and Disproportionation Processes
The structure of this compound, featuring two carboxylate functionalities and an iodine atom, allows it to participate in complexation, ligand exchange, and potentially disproportionation reactions. rsc.orgnih.gov Ligand exchange, or substitution, is a fundamental reaction in coordination chemistry where one ligand in a complex is replaced by another. chemguide.co.uklibretexts.org
The carboxylate groups of this compound can act as effective ligands for a wide range of metal ions, forming metal complexes. nih.gov In solution, these coordinated carboxylate ligands can be displaced by other competing ligands (L') in a reversible equilibrium process:
[M(OOCR)n] + xL' ⇌ [M(OOCR)n-x(L')x] + x ROO-
The position and thermodynamics of this equilibrium are governed by factors such as the relative bond strengths of the M-ligand bonds, the concentrations of the species, and the nature of the solvent.
Furthermore, the iodine atom can participate in halogen bonding, acting as a Lewis acidic halogen bond donor. This can lead to the formation of complexes, particularly with Lewis basic nitrogen-containing ligands. Studies on related [N···I···N]+ complexes have shown that these species can undergo ligand exchange in solution, with the equilibrium favoring the formation of heteroleptic complexes when the Lewis basicities of the two nitrogen ligands are significantly different. rsc.org
Disproportionation reactions, where a species is simultaneously oxidized and reduced, could be relevant in the context of hypervalent iodine chemistry. While this compound contains iodine in the stable +1 oxidation state (as an aryl iodide), its derivatives could potentially undergo such processes. For example, under specific oxidative conditions, hypervalent iodine species might be formed which could then disproportionate into different iodine oxidation states. However, specific studies detailing such processes for this particular molecule are not prominent. The primary pathway for reactivity involving the iodine atom is typically as a substrate in transition-metal-catalyzed cross-coupling reactions.
Intermolecular Reaction Profiles of this compound
Palladium-Catalyzed C-H Activation and Coupling Reactions
This compound is a suitable substrate for palladium-catalyzed C-H activation and coupling reactions, a modern synthetic strategy for the efficient formation of carbon-carbon and carbon-heteroatom bonds. The aryl iodide moiety serves as the electrophilic coupling partner, while the carboxylate group can function as an internal directing group, facilitating regioselective C-H bond functionalization.
Mechanistic studies performed on the closely related 2-iodobenzoic acid have provided significant insight into these transformations. nih.gov In the palladium-catalyzed γ-C(sp³)–H arylation of secondary alkylamines, the ortho-carboxylate group of 2-iodobenzoic acid plays a critical role. nih.govresearchgate.net Density functional theory (DFT) calculations have shown that the reaction proceeds via a Pd(II)/Pd(IV) catalytic cycle. The key finding is that the ortho-carboxylate group facilitates the C(sp³)–C(sp²) bond reductive elimination from the Pd(IV) intermediate, which is a crucial step for catalyst turnover, rather than facilitating the initial oxidative addition of the aryl iodide to the Pd(II) center. nih.gov
Formation of Acylhydrazone Derivatives from Iodobenzoic Acids
Acylhydrazones are a class of compounds characterized by the -CO-NH-N=CH- functional group and are synthesized through the condensation of hydrazides with aldehydes or ketones. mdpi.com Derivatives of iodobenzoic acids are readily converted into acylhydrazones, leveraging the reactivity of the carboxylic acid function. researchgate.net
The synthesis of acylhydrazone derivatives from this compound would typically proceed in a two-step sequence:
Formation of Hydrazide(s): The dicarboxylic acid is first converted into its corresponding hydrazide(s). This is commonly achieved by first esterifying the carboxylic acid(s) (e.g., to methyl esters) followed by treatment with hydrazine (B178648) hydrate (B1144303) (N2H4·H2O). nih.govnih.gov Depending on the stoichiometry of the reagents, this could lead to the formation of a mono-hydrazide or a di-hydrazide.
Condensation with an Aldehyde or Ketone: The resulting hydrazide is then condensed with an appropriate aldehyde or ketone, usually under acidic catalysis in a solvent like ethanol (B145695), to yield the final acylhydrazone. mdpi.comresearchgate.net
Given that this compound possesses two carboxylic acid groups, it offers the potential to synthesize a variety of derivatives, including mono-acylhydrazones (where only one carboxyl group is derivatized) and di-acylhydrazones (where both are derivatized), potentially with different aldehyde or ketone moieties. This versatility allows for the creation of a diverse library of compounds from a single starting material. Recent research has demonstrated the successful synthesis of numerous acylhydrazone derivatives from 2-, 3-, and 4-iodobenzoic acids with various substituted aromatic aldehydes. researchgate.net
Participation in Electrophilic Aromatic Substitution Reactions
Electrophilic aromatic substitution (EAS) is a fundamental reaction for functionalizing aromatic rings. uci.edu The outcome of EAS on a substituted benzene, such as this compound, is determined by the combined directing and activating/deactivating effects of the substituents already present on the ring. msu.edulibretexts.org
The benzene ring of this compound is substituted with three groups: a carboxyl group (-COOH at C1), a carboxymethyl group (-CH2COOH at C2), and an iodo group (-I at C5). All three groups are electron-withdrawing by induction and deactivate the ring, making it significantly less reactive towards electrophiles than benzene. uci.edulibretexts.org The directing effects of these groups are as follows:
-COOH (at C1): A meta-director, it directs incoming electrophiles to positions C3 and C5. Since C5 is already substituted, it primarily directs to C3.
-CH2COOH (at C2): A weak deactivator that directs meta to its position, i.e., to C4 and C6.
-I (at C5): An ortho, para-director. It directs incoming electrophiles to its ortho positions (C4 and C6) and its para position (C2, which is blocked).
When considering the combined influence, the directing effects of the carboxymethyl group and the iodo group are synergistic, both strongly favoring substitution at positions C4 and C6. The carboxyl group's direction to C3 is opposed by the other two substituents. Therefore, in an electrophilic aromatic substitution reaction such as nitration (HNO3/H2SO4) or halogenation (e.g., Br2/FeBr3), the incoming electrophile is expected to substitute predominantly at the C4 and C6 positions, with the relative ratio depending on steric hindrance. The significant deactivation of the ring would necessitate harsh reaction conditions.
Table 3: Predicted Regioselectivity in Electrophilic Aromatic Substitution
| Ring Position | Directing Influence from -COOH (C1) | Directing Influence from -CH2COOH (C2) | Directing Influence from -I (C5) | Overall Predicted Outcome |
| C3 | Meta (Favored) | Minor Product | ||
| C4 | Meta (Favored) | Ortho (Favored) | Major Product | |
| C6 | Meta (Favored) | Ortho (Favored) | Major Product |
Structural Elucidation and Supramolecular Interactions of 2 Carboxymethyl 5 Iodobenzoic Acid and Its Derivatives
Advanced Crystallographic Analyses for Solid-State Characterization
Crystallographic methods provide definitive information about the spatial arrangement of atoms within a crystalline solid, offering insights into molecular geometry, conformation, and intermolecular interactions.
Single-Crystal X-ray Diffraction (SCXRD) stands as the definitive method for determining the absolute structure of a crystalline compound. ucl.ac.uknih.gov This technique involves irradiating a single, high-quality crystal with an X-ray beam and analyzing the resulting diffraction pattern. The analysis provides a detailed three-dimensional map of electron density within the crystal, from which the precise positions of individual atoms can be determined.
For 2-(Carboxymethyl)-5-iodobenzoic acid, an SCXRD analysis would reveal critical structural parameters. The structure is expected to consist of centrosymmetric dimers, a common motif for carboxylic acids, where two molecules are linked by a pair of strong O—H···O hydrogen bonds between their carboxyl groups. researchgate.net The presence of two carboxylic acid functions—the benzoic acid group and the carboxymethyl group—allows for the formation of extended supramolecular networks. These networks are likely stabilized by a combination of hydrogen bonds, and potentially halogen bonds involving the iodine atom, which can act as a halogen bond donor. The analysis would precisely measure bond lengths, bond angles, and torsion angles, confirming the planarity of the benzene (B151609) ring and the geometry of the substituent groups.
| Parameter | Description | Expected Information for this compound |
|---|---|---|
| Crystal System | The symmetry system of the crystal lattice (e.g., monoclinic, orthorhombic). | Determines the basic crystal habit and symmetry. |
| Space Group | The specific symmetry group of the crystal. | Provides detailed information on the symmetry elements present. |
| Unit Cell Dimensions (a, b, c, α, β, γ) | The dimensions and angles of the smallest repeating unit of the crystal lattice. | Defines the size and shape of the unit cell. |
| Z | The number of molecules per unit cell. | Relates the unit cell volume to the molecular volume. |
| Hydrogen Bond Distances (Å) | The distances between hydrogen bond donors and acceptors (e.g., O-H···O). | Confirms the presence and strength of hydrogen bonding interactions, likely showing dimer formation. |
Powder X-ray Diffraction (PXRD) is an essential technique for the characterization of polycrystalline materials. marshall.edu Unlike SCXRD, which requires a single crystal, PXRD can be performed on a finely ground powder containing a multitude of small crystallites in random orientations. The resulting diffractogram is a plot of X-ray intensity versus the diffraction angle (2θ).
This pattern serves as a unique "fingerprint" for a specific crystalline phase. For this compound, PXRD is used to:
Phase Identification: Confirm the identity of the synthesized material by matching its experimental PXRD pattern against a calculated pattern from SCXRD data or a reference database.
Purity Assessment: Detect the presence of crystalline impurities, which would appear as additional peaks in the diffractogram.
Polymorph Screening: Identify different crystalline forms (polymorphs) of the compound, as each polymorph will produce a distinct PXRD pattern.
The analysis of peak positions and intensities provides information about the unit cell parameters of the crystal lattice. nih.gov
| Characteristic Peak Position (2θ) | Relative Intensity (%) | Significance |
|---|---|---|
| θ₁ | I₁ | The set of 2θ values and their relative intensities constitutes a unique fingerprint for the crystalline phase of this compound, allowing for unambiguous identification and purity control. |
| θ₂ | I₂ | |
| θ₃ | I₃ | |
| θ₄ | I₄ |
Spectroscopic Techniques for Structural Confirmation
While crystallography provides a static picture of the solid state, spectroscopic methods are vital for confirming the molecular structure in solution and verifying the presence of specific functional groups.
NMR spectroscopy is one of the most powerful tools for elucidating the structure of organic molecules in solution.
¹H NMR Spectroscopy: This technique provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, the ¹H NMR spectrum would show distinct signals for the aromatic protons and the methylene (B1212753) protons of the carboxymethyl group. The aromatic region would display complex splitting patterns due to spin-spin coupling between adjacent protons. The two carboxylic acid protons are typically observed as broad singlets that may be exchangeable with deuterium (B1214612) oxide (D₂O).
¹³C NMR Spectroscopy: This method provides information about the carbon skeleton of the molecule. Each chemically non-equivalent carbon atom gives a distinct signal. The ¹³C NMR spectrum of this compound would show nine distinct resonances: six for the aromatic carbons (one of which is substituted with iodine, affecting its chemical shift), one for the methylene carbon, and two for the carbonyl carbons of the carboxylic acid groups. docbrown.info
| Nucleus | Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|---|
| ¹H | Aromatic C-H | ~7.5 - 8.5 | Multiplet (m) |
| Methylene (-CH₂-) | ~3.8 - 4.2 | Singlet (s) | |
| Carboxylic Acid (-COOH) | ~10 - 13 | Broad Singlet (br s) | |
| ¹³C | Carbonyl (-C=O) | ~168 - 175 | - |
| Aromatic C-I | ~90 - 100 | - | |
| Aromatic C-H / C-C | ~125 - 145 | - | |
| Methylene (-CH₂-) | ~40 - 45 | - |
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would be dominated by absorptions characteristic of its carboxylic acid groups. bldpharm.com Key expected absorption bands include:
A very broad O-H stretching band from approximately 2500 to 3300 cm⁻¹, which is characteristic of the hydrogen-bonded carboxylic acid dimer.
A strong, sharp C=O stretching band around 1700 cm⁻¹, corresponding to the carbonyl groups. chegg.com
C-O stretching and O-H bending vibrations in the 1400-1200 cm⁻¹ region.
Aromatic C=C stretching vibrations typically appearing in the 1600-1450 cm⁻¹ range.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Carboxylic Acid (O-H) | Stretching | 2500 - 3300 (Broad) |
| Carboxylic Acid (C=O) | Stretching | 1680 - 1720 (Strong) |
| Aromatic Ring (C=C) | Stretching | 1450 - 1600 |
| Carboxylic Acid (C-O) | Stretching | 1210 - 1320 |
High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the elemental formula of a compound with extremely high accuracy. nih.gov By measuring the mass-to-charge ratio (m/z) of an ion to several decimal places, HRMS can distinguish between compounds that have the same nominal mass but different elemental compositions.
For this compound (C₉H₇IO₄), HRMS would be used to measure the exact mass of its molecular ion or a related fragment. The experimentally determined mass is then compared to the theoretically calculated mass. A match within a very small tolerance (typically <5 ppm) provides unambiguous confirmation of the elemental formula.
| Ion | Formula | Theoretical Exact Mass (m/z) |
|---|---|---|
| [M]⁺ | [C₉H₇IO₄]⁺ | 319.9389 |
| [M+H]⁺ | [C₉H₈IO₄]⁺ | 320.9467 |
| [M-H]⁻ | [C₉H₆IO₄]⁻ | 318.9311 |
| [M+Na]⁺ | [C₉H₇IO₄Na]⁺ | 342.9288 |
Supramolecular Assembly Principles in Iodobenzoic Acid Systems
Characterization of Intermolecular Hydrogen Bonding Networks
Hydrogen bonding is a primary driving force in the self-assembly of carboxylic acids. In the case of this compound, the two carboxylic acid groups are the principal players in forming extensive hydrogen-bonded networks. Typically, carboxylic acids associate into centrosymmetric dimers via strong O-H···O hydrogen bonds, a motif described by the graph set R²₂(8). This robust and highly predictable synthon is a cornerstone of crystal engineering with carboxylic acids. researchgate.netacs.org For this compound, it is plausible that either the benzoic acid moiety or the carboxymethyl moiety could engage in this dimeric association.
Beyond the classic dimer formation, the presence of two carboxylic acid groups introduces the possibility of more complex hydrogen-bonding patterns. For instance, catemer motifs, where molecules are linked into chains by single O-H···O hydrogen bonds, are also a possibility, although less common for simple carboxylic acids. nih.gov The interplay between the two carboxylic acid groups could lead to the formation of sheets or three-dimensional networks. One carboxyl group could form the typical dimer, while the other participates in linking these dimers into a larger assembly. The specific arrangement will be influenced by steric factors and the presence of other competing interactions.
Interactive Table: Typical Hydrogen Bond Geometries in Aromatic Carboxylic Acids
| Donor-H···Acceptor | D···A Distance (Å) | D-H···A Angle (°) | Supramolecular Motif | Reference |
| O-H···O | 2.6 - 2.7 | ~170-180 | R²₂(8) Dimer | researchgate.net |
| O-H···O | Variable | Variable | Catemer | nih.gov |
| N-H···O | 2.8 - 3.0 | ~160-175 | Heterosynthon | nih.gov |
| C-H···O | 3.0 - 3.5 | ~120-160 | Weak Interaction | researchgate.net |
Analysis of Halogen Bonding Interactions
The iodine substituent at the 5-position of the benzoic acid ring introduces the capacity for halogen bonding, a directional non-covalent interaction between an electrophilic region on the halogen atom (the σ-hole) and a Lewis base. researchgate.net In the solid state of iodo-substituted benzoic acids, the iodine atom can act as a halogen bond donor, interacting with various acceptors such as the carbonyl oxygen of a carboxylic acid group, another iodine atom, or other Lewis basic sites. nih.gov
In the context of this compound, the most likely halogen bond acceptor would be one of the carbonyl oxygen atoms of a neighboring molecule. These I···O halogen bonds are moderately strong and highly directional, with typical interaction distances being shorter than the sum of the van der Waals radii of iodine and oxygen (~3.53 Å). The C-I···O angle in such interactions tends to be close to linear (approaching 180°), which is a characteristic feature of halogen bonding. The formation of these halogen bonds can play a crucial, structure-directing role, often linking the primary hydrogen-bonded motifs into higher-dimensional architectures, such as 1-D chains or 2-D sheets. nih.gov For instance, in the crystal structure of dimethyl 2,2',5,5'-tetraiodo-[1,1'-biphenyl]-4,4'-dicarboxylate, I···O halogen bonds with distances of 3.07 Å are observed, contributing significantly to the crystal packing. nih.gov
Interactive Table: Examples of Halogen Bonding in Iodobenzoic Acid Derivatives
| Donor···Acceptor | D···A Distance (Å) | C-X···A Angle (°) | Compound | Reference |
| I···O | 3.07 | ~170 | Dimethyl 2,2',5,5'-tetraiodo-[1,1'-biphenyl]-4,4'-dicarboxylate | nih.gov |
| I···N | 3.004 | 178 | Co-crystal of 4-iodobenzoic acid | nih.gov |
| I···I | - | - | 4-Iodobenzoic acid | wikipedia.org |
Investigation of Pi-Stacking and Other Non-Covalent Interactions in Crystal Packing
The specific geometry of π-stacking is influenced by the electrostatic potential of the aromatic ring. In many cases, an offset or slipped-parallel arrangement is favored over a perfect sandwich-type stacking to minimize electrostatic repulsion. The presence of the iodine atom and the carboxylic acid groups will modulate the quadrupole moment of the aromatic ring, thereby influencing the preferred stacking geometry.
In addition to π-π stacking, other weak non-covalent interactions, such as C-H···O and C-H···π interactions, can further stabilize the crystal packing. researchgate.net These interactions, although individually weak, can collectively provide a significant contribution to the lattice energy. For example, in the crystal structure of homophthalic acid co-crystallized with 4,4'-bipyridine, π-π stacking interactions play a role in extending the hydrogen-bonded chains into a three-dimensional network. jocpr.com A similar scenario can be envisioned for this compound, where these weaker forces would help to consolidate the supramolecular architecture defined by the stronger hydrogen and halogen bonds.
Rational Design Principles for Extended Supramolecular Architectures
The predictable nature of hydrogen and halogen bonds in iodobenzoic acid systems allows for the rational design of extended supramolecular architectures. nih.gov By understanding the hierarchy and geometric preferences of these interactions, it is possible to engineer crystalline materials with desired connectivity and dimensionality.
For this compound, the combination of two strong hydrogen bond-forming groups (carboxylic acids) and a reliable halogen bond donor (iodine) provides a versatile platform for crystal engineering. The primary supramolecular synthon is likely to be the carboxylic acid dimer. The secondary interactions, primarily halogen bonds, will then dictate how these dimers are organized in the crystal lattice. For instance, if the halogen bonds link the dimers in a linear fashion, a 1-D chain or ribbon-like structure would be expected. If the halogen bonds connect the dimers in a different direction, a 2-D layered or sheet-like architecture could be formed.
The competition and cooperation between hydrogen and halogen bonding are key aspects of the rational design process. In some systems, these interactions can work in concert to reinforce a particular packing motif. In other cases, they may compete, leading to polymorphism or the formation of unexpected structures. The careful selection of functional groups and their relative positioning on the aromatic scaffold are crucial for controlling the outcome of the self-assembly process. The study of co-crystals, where this compound is combined with other molecules that can act as complementary hydrogen or halogen bond acceptors, would offer further opportunities to create novel and complex supramolecular architectures. nih.gov
Computational Chemistry and Theoretical Modeling of 2 Carboxymethyl 5 Iodobenzoic Acid Systems
Quantum Mechanical Studies of Electronic Structure and Reactivity
Quantum mechanical calculations are fundamental to predicting the intrinsic properties of a molecule, governed by the behavior of its electrons.
Density Functional Theory (DFT) is a widely used computational method that balances accuracy and efficiency for determining the equilibrium geometries of molecules. By approximating the electron density, DFT calculations can identify the most stable three-dimensional arrangement of atoms, corresponding to a minimum on the potential energy surface. For 2-(Carboxymethyl)-5-iodobenzoic acid, DFT would be employed to predict key structural parameters such as bond lengths, bond angles, and dihedral angles.
The optimization process would likely reveal a nearly planar phenyl ring. The primary conformational flexibility would arise from the rotation of the two carboxylic acid groups and the carboxymethyl side chain. DFT calculations, often using functionals like B3LYP combined with basis sets such as 6-311G+(d,p), can accurately model these geometric features. nih.govresearcher.life For the iodine atom, basis sets incorporating effective core potentials (ECPs), like LANL2DZ, are often necessary for accurate results. The resulting optimized geometry is the foundation for further calculations of other molecular properties.
| Structural Parameter | Description | Anticipated DFT-Calculated Value Range |
|---|---|---|
| C-I Bond Length | Distance between the phenyl carbon and the iodine atom. | ~2.10 - 2.15 Å |
| C=O Bond Length | Length of the carbonyl double bond in the carboxylic acid groups. | ~1.20 - 1.25 Å |
| C-O Bond Length | Length of the hydroxyl single bond in the carboxylic acid groups. | ~1.34 - 1.38 Å |
| C-C (Aromatic) Bond Length | Carbon-carbon bond lengths within the benzene (B151609) ring. | ~1.39 - 1.41 Å |
| O-C=O Bond Angle | Angle within the carboxyl groups. | ~120 - 125° |
While DFT is excellent for geometries, high-level ab initio (from first principles) methods are often considered the gold standard for calculating molecular energies with high accuracy. dtic.mil Methods such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster theory (e.g., CCSD(T)) provide a more rigorous treatment of electron correlation, leading to very precise energy predictions. researchgate.net
For this compound, these calculations could be used to determine key energetic properties, such as the total electronic energy, heats of formation, and deprotonation energies. researchgate.net The deprotonation energy, which is the energy change associated with removing a proton from one of the carboxylic acid groups, is particularly important as it relates directly to the compound's acidity (pKa). Due to their high computational cost, these methods are often applied to geometries previously optimized at a less expensive level, such as DFT, in an approach known as a single-point energy calculation. dtic.mil
| Energetic Property | Description | Significance for Chemical Behavior |
|---|---|---|
| Total Electronic Energy | The sum of the kinetic and potential energies of all electrons in the molecule. | Provides a baseline for comparing the stability of different isomers or conformers. |
| Deprotonation Energy (ΔEdeprot) | The energy required to remove an acidic proton (H+) from a molecule. | Directly relates to the intrinsic acidity of the carboxylic acid groups. A lower ΔEdeprot indicates a stronger acid. |
| Ionization Potential | The energy required to remove one electron from the molecule. | Indicates the molecule's propensity to be oxidized. |
| Electron Affinity | The energy released when an electron is added to the molecule. | Indicates the molecule's propensity to be reduced. |
Theoretical Investigations of Reaction Mechanisms and Transition States
Computational chemistry is instrumental in mapping the pathways of chemical reactions. By calculating the energies of reactants, products, and intermediate structures, a potential energy surface for a reaction can be constructed. A critical point on this surface is the transition state (TS), which represents the highest energy barrier that must be overcome for the reaction to proceed.
For this compound, theoretical investigations could explore various reactions, such as esterification of the carboxyl groups or further electrophilic aromatic substitution on the phenyl ring. Computational methods can identify the structure of the transition state and calculate its energy. The difference in energy between the reactants and the transition state is the activation energy (Ea), a key determinant of the reaction rate. Such studies provide a detailed, step-by-step understanding of how chemical transformations occur.
Computational Analysis of Substituent and Solvent Effects on Chemical Behavior
The chemical behavior of this compound is significantly influenced by its functional groups and the surrounding environment. The iodine atom acts as an electron-withdrawing group through induction, while the carboxymethyl group also has electron-withdrawing character. These substituent effects can be quantified computationally by analyzing changes in electron density and molecular orbitals. mdpi.comnih.gov For instance, these groups are expected to increase the acidity of the benzoic acid proton compared to unsubstituted benzoic acid.
Solvents can also dramatically alter chemical behavior by stabilizing or destabilizing reactants, transition states, and products. Computational models can simulate these effects using either explicit solvent models, where individual solvent molecules are included, or implicit continuum models (like the Solvation Model based on Density, SMD), which treat the solvent as a continuous medium with a specific dielectric constant. nih.gov These calculations are crucial for bridging the gap between theoretical gas-phase predictions and experimental results in solution.
In Silico Exploration of Intermolecular Interactions
The ways in which molecules of this compound interact with each other and with other molecules are key to its physical properties and biological activity.
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for understanding and predicting intermolecular interactions. nih.gov It is calculated by placing a hypothetical positive point charge at various points on the electron density surface of the molecule and calculating the potential energy. The MEP is then mapped onto the molecular surface using a color scale, typically from red (most negative potential) to blue (most positive potential). researchgate.net
For this compound, the MEP surface would show:
Negative Regions (Red/Yellow): Concentrated around the electronegative oxygen atoms of the carbonyl groups. These are sites susceptible to electrophilic attack and are the primary hydrogen bond acceptors. nih.gov
Positive Regions (Blue): Localized on the acidic protons of the two hydroxyl groups. These are the primary hydrogen bond donor sites and are susceptible to nucleophilic attack. nih.gov
Neutral Regions (Green): Generally found over the carbon-hydrogen bonds of the aromatic ring.
The MEP map provides a clear, visual guide to the molecule's reactive sites and how it will likely engage in non-covalent interactions such as hydrogen bonding, which is critical for its crystal structure and interactions with biological targets.
| MEP Surface Region | Associated Atoms | Color Code | Interaction Type |
|---|---|---|---|
| Strongly Negative Potential | Carbonyl Oxygens (C=O) | Red | Hydrogen Bond Acceptor, Site for Electrophilic Attack |
| Strongly Positive Potential | Hydroxyl Hydrogens (-OH) | Blue | Hydrogen Bond Donor, Site for Nucleophilic Attack |
| Near-Neutral Potential | Aromatic C-H, Methylene (B1212753) C-H | Green | Van der Waals Interactions |
Hirshfeld Surface Analysis for Quantitative Contact Contributions
A comprehensive search of scientific literature and crystallographic databases did not yield specific studies performing Hirshfeld surface analysis on this compound. This powerful computational tool is used to visualize and quantify the various intermolecular interactions that stabilize a crystal lattice. The analysis partitions the crystal space into regions where the electron density of a pro-molecule (the molecule of interest) dominates over the electron density of all other surrounding molecules.
The resulting Hirshfeld surface can be mapped with various properties, such as the normalized contact distance (dnorm), which highlights regions of significant intermolecular contact. By decomposing the surface, one can generate a two-dimensional "fingerprint plot" that provides a quantitative summary of all intermolecular contacts. Each point on the plot represents a pair of distances (di and de) from the surface to the nearest nucleus inside and outside the surface, respectively.
While specific data for this compound is not available, a hypothetical table of quantitative contributions is presented below to illustrate the typical output of such an analysis. The values are representative of what might be expected for a molecule with its functional groups, including carboxylic acids and an iodine substituent, which are capable of forming strong hydrogen and halogen bonds, respectively.
Hypothetical Quantitative Contributions to the Hirshfeld Surface
| Contact Type | Contribution (%) | Description |
|---|---|---|
| H···H | 45.5 | Represents the most abundant, though weaker, van der Waals interactions, typical for organic molecules. |
| O···H / H···O | 28.2 | Highlights the significant role of hydrogen bonding, likely involving the carboxylic acid groups, which are crucial for molecular packing. |
| I···H / H···I | 10.8 | Indicates the presence of halogen-hydrogen interactions, contributing to the supramolecular assembly. |
| C···H / H···C | 8.5 | Reflects weaker C-H···π interactions or general van der Waals contacts involving the aromatic ring and alkyl chain. |
| I···O / O···I | 3.5 | Suggests the presence of specific halogen bonding between the iodine atom and oxygen atoms of neighboring carboxylic acid groups. |
| C···C | 1.5 | Corresponds to π-π stacking interactions between the aromatic rings of adjacent molecules. |
| Other | 2.0 | Includes minor contacts such as I···I, O···O, and C···I. |
Note: The data presented in the table is hypothetical and serves only as an illustrative example of the output from a Hirshfeld surface analysis. No published experimental or theoretical data for this compound was found.
Further experimental crystallographic studies on this compound are required to perform a definitive Hirshfeld surface analysis and accurately quantify the intermolecular interactions governing its solid-state structure.
Applications in Advanced Functional Materials and Catalysis
Role in Coordination Polymer Chemistry and Metal-Organic Frameworks (MOFs)
The rational design and synthesis of coordination polymers (CPs) and metal-organic frameworks (MOFs) represent a significant area of research in materials science and supramolecular chemistry. bohrium.com The selection of organic ligands is crucial in dictating the final architecture and properties of these materials. Polycarboxylate ligands, such as derivatives of benzoic acid, are frequently employed due to their versatile coordination modes. bohrium.comnih.gov The presence of an iodine atom in the ligand structure, as in 2-(carboxymethyl)-5-iodobenzoic acid, can introduce unique functionalities and influence the resulting framework.
Synthesis and Characterization of Coordination Polymers with Iodobenzoic Acid Ligands
Iodobenzoic acid derivatives are effective ligands for the construction of novel CPs and MOFs with diverse structural topologies. For instance, the hydrothermal reaction of 5-iodobenzene-1,3-dicarboxylic acid (H₂iip) with cobalt(II) or zinc(II) salts in the presence of a flexible N-donor co-ligand, 1,4-bis(1H-imidazol-1-yl)butane (bimb), has yielded two new coordination polymers: [Co(iip)(bimb)]n (1) and {[Zn(iip)(bimb)]∙3H₂O}n (2). bohrium.comnih.gov
In these structures, the 5-iodoisophthalate (iip²⁻) ligand demonstrates distinct coordination modes. In the cobalt-based polymer, it helps form ladder-like double chains that are further linked by the bimb ligand to create a three-dimensional framework. bohrium.com In the zinc-based polymer, the ligand links zinc ions to form a two-dimensional network with a (4,4) topology. nih.gov The synthesis and characterization of these materials involve techniques such as FT-IR spectroscopy, powder X-ray diffraction (PXRD), and thermogravimetric analysis (TGA) to confirm their structure, purity, and thermal stability. bohrium.com
Table 1: Synthesis and Structural Features of CPs with 5-iodobenzene-1,3-dicarboxylate
| Compound | Metal Ion | Ligands | Coordination Mode of iip²⁻ | Final Architecture |
|---|---|---|---|---|
| [Co(iip)(bimb)]n | Co(II) | 5-iodobenzene-1,3-dicarboxylate (iip), 1,4-bis(1H-imidazol-1-yl)butane (bimb) | (κ¹,κ¹-μ₂)(κ¹, κ¹-μ₁)-μ₃ | 3D interpenetrating α-Po network nih.gov |
Exploration of Rare-Earth Hybrid Materials Incorporating Iodobenzoic Acids
The incorporation of rare-earth (RE) ions into hybrid materials is of great interest due to their unique luminescent and magnetic properties. The use of ligands like this compound can facilitate the construction of novel rare-earth-based MOFs and CPs. While direct examples using this specific ligand are emerging, the principles are well-established with similar polycarboxylate ligands. For example, a dysprosium-based MOF, [DyLH₂O]n, was synthesized using a flexible multifunctional ligand, 4-((bis(carboxymethyl)amino)methyl)benzoic acid, which shares the carboxymethyl and benzoic acid functionalities. mdpi.com This compound exhibits a 3D framework and displays slow magnetic relaxation, a characteristic property of single-molecule magnets. mdpi.com
The synthesis of such materials typically involves hydrothermal methods, reacting a rare-earth salt with the organic ligand. mdpi.com The resulting structures are complex, often featuring multi-dimensional networks. The photoluminescence properties of these materials are a key area of investigation, as they can exhibit characteristic emissions from the intra-4f transitions of the rare-earth ions. nih.gov The organic ligand can act as an "antenna," absorbing energy and transferring it to the metal center, which then luminesces.
Development of Functional Polymeric and Hybrid Materials
Functional polymeric systems are a broad class of materials designed with specific properties for advanced applications. nih.gov The incorporation of specialized monomers, such as derivatives of this compound, into polymer chains is a key strategy for creating these materials.
Integration into Polymeric Structures for Specific Material Properties
Integrating monomers containing heavy atoms like iodine into polymer backbones is a direct method to impart specific physical properties. The high electron density of iodine makes it an excellent candidate for applications requiring radiopacity. For example, various triiodobenzoate-containing vinylic monomers have been synthesized and polymerized to create radiopaque polymers. researchgate.net These monomers can be copolymerized with other standard monomers, like glycidyl (B131873) methacrylate (B99206) (GMA), to fine-tune the material's properties, such as hydrophilicity and stability in aqueous solutions. researchgate.netnih.gov The resulting copolymers can self-assemble into nanoparticles, combining the properties of the constituent monomers for targeted applications. nih.gov
Modification of Cellulose (B213188) and Other Biopolymers with Iodobenzoic Acid Derivatives
Chemical modification of biopolymers like cellulose or scleroglucan (B1168062) is a widely used technique to enhance their natural properties or introduce new functionalities. nih.govnih.gov Carboxymethylation, the process of adding carboxymethyl groups (-CH₂COOH) to the polymer backbone, is a common modification that can improve water solubility and bioactivity. nih.govnih.gov
This principle can be extended by using reagents like this compound or its derivatives to functionalize biopolymers. The carboxymethyl groups on the biopolymer can be activated to form amide or ester linkages with a functional molecule. For instance, carbodiimide-assisted coupling can be used to graft molecules onto carboxymethylated biopolymers. nih.gov This approach allows for the covalent attachment of the iodobenzoic acid moiety, thereby imparting its specific properties (e.g., radiopacity) to the biocompatible and biodegradable biopolymer scaffold. Such modifications are confirmed using analytical techniques like FTIR and NMR spectroscopy. nih.gov
Table 2: Effects of Carboxymethylation on Polysaccharide Properties
| Polysaccharide | Modification | Observed Changes | Potential Application |
|---|---|---|---|
| Acidic polysaccharide from Calocybe indica | Carboxymethylation | Enhanced antioxidant, antitumor, and anticoagulant activities. nih.gov | Novel natural therapeutic agents. nih.gov |
Use in Radiopaque Materials for Advanced Imaging Applications
The most significant application stemming from the iodine content of this compound is in the development of radiopaque materials. nih.gov Radiopacity, the property of being opaque to X-rays, is essential for visualizing medical devices in vivo using techniques like fluoroscopy or computed tomography (CT). polyzen.com Polymers are typically radiolucent, but their visibility can be enhanced by incorporating elements with a high atomic number, such as iodine. nih.gov
Instead of simply blending radiopaque fillers like barium sulfate (B86663) or bismuth compounds, which can sometimes leach out or negatively affect the mechanical properties of the polymer, covalently bonding an iodine-containing monomer into the polymer chain offers a more stable solution. nih.govpolyzen.com Copolymers based on monomers like poly(5-acrylamido-2,4,6-triiodoisophthalic acid) (PAATIPA) have been developed as theranostic carriers, combining diagnostic imaging with drug delivery. rsc.org The high iodine content provides excellent contrast in CT scans, while other blocks in the copolymer can be designed for drug encapsulation and release. rsc.org Similarly, nanoparticles formulated from iodinated copolymers have shown significant enhancement in the visibility of the blood pool, lymph nodes, liver, and spleen in preclinical CT imaging studies. nih.gov
Catalytic Applications via Derived Hypervalent Iodine Reagents
Hypervalent iodine reagents derived from this compound and its parent compound, 2-iodobenzoic acid, have emerged as powerful and environmentally friendly alternatives to traditional metal-based catalysts in a variety of organic transformations. cardiff.ac.ukrsc.org These organocatalysts are prized for their mild, non-toxic, and often recyclable nature, making them ideal for sustainable chemical synthesis. cardiff.ac.ukresearchgate.net The catalytic cycle typically involves the in situ generation of the active iodine(III) or iodine(V) species from an iodoarene precursor using a terminal oxidant, such as meta-chloroperbenzoic acid (m-CPBA) or Oxone®. researchgate.netnsf.govnii.ac.jp This approach has been successfully applied to a wide range of oxidative functionalizations, including the formation of carbon-heteroatom (C-N, C-O, C-S, C-F) and carbon-carbon bonds. cardiff.ac.ukrsc.org
Organocatalysis in Diverse Organic Transformations
Hypervalent iodine compounds serve as versatile organocatalysts for a multitude of oxidative reactions. cardiff.ac.uk Their activity is rooted in their ability to facilitate transformations similar to transition metals but with the benefits of being metal-free. cardiff.ac.ukrsc.org For instance, the in situ generation of cyclic iodine(III) species from 2-iodobenzoic acid using m-CPBA in the presence of trifluoromethanesulfonic acid has been utilized in the synthesis of pyrroloisoxazolines through the oxidative cycloaddition of aldoximes and maleimide. cardiff.ac.uk This methodology has proven effective for various substituted aromatic aldoximes. cardiff.ac.uk
Furthermore, these catalysts have been employed in C-H amination reactions. Iodobenzene, as a pre-catalyst, has been shown to facilitate the amination of electron-rich arenes with 3-aminopyridine (B143674) derivatives in the presence of peracetic acid as the oxidant, yielding arylated 3-aminopyridines in good yields. cardiff.ac.uk The development of such catalytic strategies is a significant advancement in the synthesis of organic molecules, offering mild and eco-friendly pathways for complex transformations. cardiff.ac.ukresearchgate.net
Selective Oxidation Reactions (e.g., C-H Oxidations, Olefin Cleavage)
Catalysts derived from iodo-benzoic acids, particularly the pentavalent iodine(V) species like 2-Iodoxybenzoic acid (IBX), are highly effective for selective oxidation reactions. nsf.govorientjchem.org A key application is the oxidation of alcohols to aldehydes and ketones. organic-chemistry.orgacs.org The catalytic use of IBX, generated in situ from 2-iodobenzoic acid or 2-iodosobenzoic acid (IBA) with Oxone® as the co-oxidant, allows for these transformations to occur in environmentally friendly solvent systems. nii.ac.jpacs.org This method is advantageous as it avoids the use of the potentially explosive IBX in its isolated form. acs.orgnih.gov
Solid-supported hypervalent iodine(V) catalysts derived from IBX have also been developed for the oxidation of secondary alcohols to ketones, achieving high yields with just 5 mol % of the catalyst. nsf.gov These catalysts can be regenerated and reused multiple times without a significant loss of activity. nsf.gov
In addition to alcohol oxidation, modified IBX derivatives have been used for the oxidative cleavage of olefins. nsf.govorganic-chemistry.org For example, catalytic amounts of 3,4,5,6-tetramethyl-2-iodobenzoic acid (TetMe-IA), in conjunction with Oxone® as the terminal oxidant, can cleave various olefins to the corresponding ketones or carboxylic acids. organic-chemistry.org The proposed mechanism involves dihydroxylation of the olefin by Oxone®, followed by oxidative cleavage by the in situ generated TetMe-IBX. organic-chemistry.org
Below is a table summarizing the catalytic oxidation of various alcohols using in situ generated IBX.
| Entry | Substrate (Alcohol) | Catalyst Precursor | Co-oxidant | Product | Yield (%) |
| 1 | Benzyl alcohol | 2-Iodobenzoic acid | Oxone® | Benzaldehyde | >98 |
| 2 | 1-Phenylethanol | 2-Iodobenzoic acid | Oxone® | Acetophenone | >98 |
| 3 | Cinnamyl alcohol | 2-Iodobenzoic acid | Oxone® | Cinnamaldehyde | >98 |
| 4 | 1-Octanol | 2-Iodobenzoic acid | Oxone® | Octanal | 89 |
| 5 | Cyclohexanol | 2-Iodobenzoic acid | Oxone® | Cyclohexanone | 94 |
Data compiled from studies on the catalytic use of in situ generated IBX. acs.org
Catalytic Hydrolysis of Active Esters
While the primary focus of hypervalent iodine reagents derived from this compound is on oxidation reactions, the principles of activating carbonyl groups can be extended conceptually. The hydrolysis of esters is a fundamental organic reaction. youtube.com Acid-catalyzed hydrolysis proceeds by protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic for nucleophilic attack by water. youtube.com Base-promoted hydrolysis, or saponification, involves the direct attack of a hydroxide (B78521) ion on the carbonyl carbon. youtube.com
Although direct catalytic hydrolysis of active esters by hypervalent iodine compounds is not a widely documented application, their derivatives, specifically esters of 2-iodoxybenzoic acid (IBX-esters), have been synthesized and studied. acs.orgnih.gov These IBX-esters, prepared by the oxidation of the corresponding 2-iodobenzoate (B1229623) esters, are stable compounds. nih.gov Their reactivity is primarily centered on oxidation, for instance, converting alcohols to carbonyl compounds, often requiring an acid catalyst like trifluoroacetic acid. acs.orgnih.gov This indicates the potential of related hypervalent iodine structures to act as Lewis acids, activating carbonyl groups towards nucleophilic attack, a principle that could be theoretically applied to ester hydrolysis.
Future Research Directions and Emerging Trends
Exploration of Novel and Convergent Synthetic Strategies for the Compound
While specific synthetic routes for 2-(Carboxymethyl)-5-iodobenzoic acid are not extensively documented in current literature, future research will likely focus on developing efficient and versatile synthetic methodologies. Traditional approaches to similar substituted benzoic acids often involve multi-step sequences such as Sandmeyer reactions on amino precursors or direct iodination of substituted benzoic acids. google.comtexiumchem.com Future explorations may pivot towards more innovative and convergent strategies that promise higher yields and greater synthetic efficiency. nih.gov
A key trend in modern organic synthesis is the pursuit of convergent syntheses, where complex molecules are assembled from smaller, similarly complex fragments in the later stages of the synthetic route. nih.gov This approach is generally more efficient than linear syntheses. For this compound, a potential convergent strategy could involve the coupling of a pre-functionalized iodinated aromatic core with a side chain containing the carboxymethyl group. Palladium-catalyzed cross-coupling reactions, such as the Suzuki or Heck reactions, could be explored for this purpose. inventivapharma.com
Furthermore, the development of one-pot or tandem reactions that minimize purification steps and reduce waste is a significant goal in green chemistry. Future research may focus on designing a synthetic pathway where multiple bond-forming events occur in a single reaction vessel to produce this compound or its precursors.
Deeper Mechanistic Insights into Complex Transformation Pathways
A thorough understanding of the reaction mechanisms governing the synthesis and subsequent transformations of this compound is crucial for optimizing reaction conditions and expanding its synthetic utility. Future research is anticipated to delve into the mechanistic intricacies of its formation and reactivity. For instance, in direct iodination routes, understanding the role of directing groups and the nature of the iodinating species will be paramount for achieving high regioselectivity.
Moreover, the presence of multiple reactive sites—the two carboxylic acid groups and the carbon-iodine bond—opens up possibilities for a variety of chemical transformations. Mechanistic studies on the selective functionalization of one carboxylic acid group over the other, or the interplay between the reactivity of the carboxyl groups and the iodine substituent, will be of significant interest. Computational studies, such as Density Functional Theory (DFT) calculations, could be employed to model reaction pathways, predict transition states, and elucidate the electronic effects of the substituents on the molecule's reactivity.
Rational Design of Materials with Tailored Supramolecular Architectures and Functionalities
The structure of this compound, with its hydrogen-bond donors and acceptors (carboxylic acids) and a halogen-bond donor (iodine), makes it an excellent candidate for the construction of novel supramolecular architectures. nih.gov Supramolecular chemistry focuses on the assembly of molecules into larger, well-defined structures through non-covalent interactions.
Future research will likely explore the use of this compound as a building block for creating intricate supramolecular assemblies such as metal-organic frameworks (MOFs), co-crystals, and liquid crystals. nih.govrsc.orgnih.gov The two carboxylic acid groups can coordinate with metal ions to form robust coordination polymers with porous structures, potentially applicable in gas storage, separation, or catalysis. rsc.org The iodine atom can participate in halogen bonding, a highly directional non-covalent interaction, which can be used to control the packing of molecules in the solid state and to engineer materials with specific properties. nih.gov
The rational design of these materials will be guided by a deep understanding of the interplay between hydrogen bonding, halogen bonding, and other intermolecular forces. By systematically modifying the molecular structure or introducing complementary molecules, it may be possible to tune the resulting supramolecular architecture and its functional properties.
Integration of Advanced Computational Methodologies for Predictive Chemistry and Material Design
Advanced computational methodologies are becoming indispensable tools in modern chemical research, enabling the prediction of molecular properties and the rational design of new materials. acs.org For this compound, computational chemistry can provide valuable insights even before extensive experimental work is undertaken.
Quantum chemical calculations can be used to predict the molecule's geometry, electronic structure, and spectroscopic properties. niscpr.res.in These calculations can also shed light on its reactivity and the thermodynamics of its potential transformations. For instance, DFT calculations can help in understanding the relative acidities of the two carboxylic acid groups and the strength of the halogen bonds it can form. mdpi.com
In the realm of materials science, computational tools can be employed to predict the crystal structure of this compound and its co-crystals. arxiv.orgresearchgate.net By simulating the self-assembly process, researchers can explore potential supramolecular architectures and identify promising candidates for experimental synthesis. This predictive approach can significantly accelerate the discovery of new materials with desired properties.
Expanding the Catalytic Versatility and Sustainability of Derived Reagents in Chemical Processes
The functional groups present in this compound suggest that it could serve as a versatile ligand or precursor for the development of novel catalysts. The carboxylic acid moieties can act as coordinating groups for a wide range of metal centers, allowing for the synthesis of new metal complexes with potential catalytic activity.
Future research may focus on exploring the catalytic applications of metal complexes derived from this compound in various organic transformations, such as oxidation, reduction, and cross-coupling reactions. bcrec.id The electronic and steric properties of the ligand can be tuned by modifying the substituents on the phenyl ring, which in turn can influence the catalytic activity and selectivity of the metal center.
Furthermore, there is a growing emphasis on developing sustainable catalytic processes. This includes the use of earth-abundant metals, reactions under mild conditions, and the recyclability of the catalyst. Research in this area could involve immobilizing catalysts derived from this compound on solid supports or designing homogeneous catalysts that can be easily separated from the reaction mixture. The development of organocatalysts based on the structure of this compound is another promising avenue for sustainable chemistry.
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for preparing 2-(Carboxymethyl)-5-iodobenzoic acid, and what reaction conditions optimize yield?
- Answer : A common method involves coupling thioglycolic acid with iodinated benzoic acid derivatives. For example, reacting (E)-4-aryl-4-oxo-2-butenoic acid with thioglycolic acid in methanol under reflux for 3–4 hours yields carboxymethyl-substituted analogs . Optimization includes adjusting stoichiometric ratios (e.g., 1:1.5–2.0 molar ratio of starting materials) and using aqueous ethanol for crystallization to improve purity and yield.
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Answer :
- 1H/13C NMR : Identifies proton environments (e.g., aromatic protons near iodine, carboxymethyl CH2 groups).
- HRMS (High-Resolution Mass Spectrometry) : Confirms molecular ion peaks (e.g., [M+H]+ or [M−H]−) with ppm-level accuracy .
- FT-IR : Detects carboxylic acid (C=O stretch ~1700 cm⁻¹) and C–I bonds (~500 cm⁻¹).
Q. How can researchers safely handle this compound in the laboratory?
- Answer :
- PPE : Use nitrile gloves, chemical goggles, and lab coats to avoid skin/eye contact .
- Ventilation : Work in a fume hood to minimize inhalation risks.
- Waste Disposal : Collect residues in sealed containers for halogenated waste disposal .
Advanced Research Questions
Q. How does the iodine substituent influence the reactivity of this compound in nucleophilic substitution reactions?
- Answer : The iodine atom acts as a leaving group in SNAr (nucleophilic aromatic substitution) reactions. For example, sodium azide (NaN3) in DMF replaces iodine with an azide group, forming 5-azido derivatives. The carboxymethyl group stabilizes the transition state via electron-withdrawing effects, accelerating substitution .
Q. What strategies resolve contradictions in reaction yields during large-scale synthesis of this compound?
- Answer :
- Stepwise Analysis : Monitor intermediates via TLC or HPLC to identify bottlenecks (e.g., incomplete ester hydrolysis).
- Solvent Optimization : Replace methanol with DMF or THF to enhance solubility of iodinated intermediates .
- Catalyst Screening : Test Pd/C or CuI catalysts to improve coupling efficiency in carboxymethylation .
Q. Can this compound serve as a precursor for metal-organic frameworks (MOFs) or coordination polymers?
- Answer : The carboxylic acid groups enable coordination with transition metals (e.g., Zn²⁺, Cu²⁺). For MOF synthesis:
- Procedure : React the compound with Zn(NO3)2·6H2O in DMF at 85°C for 24 hours to form porous structures .
- Applications : Potential use in gas storage or catalysis due to iodine’s heavy atom effect enhancing framework stability .
Q. How do pH and temperature affect the stability of this compound in aqueous solutions?
- Answer :
- pH Stability : The compound degrades at pH > 9 due to deprotonation of the carboxylic acid, leading to esterification or decarboxylation.
- Thermal Stability : Decomposes above 150°C, releasing CO2 and iodine vapors. Store at 2–8°C in anhydrous conditions .
Key Research Challenges
- Stereochemical Control : The carboxymethyl group may induce steric hindrance, complicating regioselective reactions.
- Iodine Leaching : During prolonged storage, trace iodine release can alter compound reactivity; monitor via ICP-MS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
